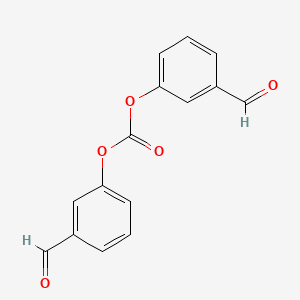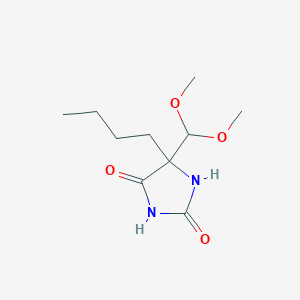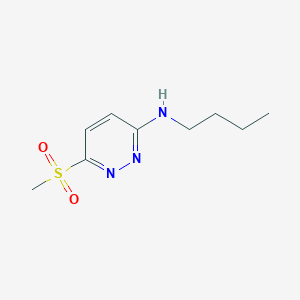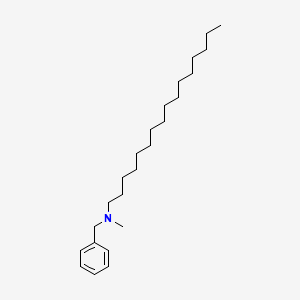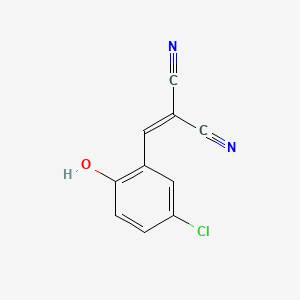
Malononitrile, (5-chloro-2-hydroxybenzylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, (5-chloro-2-hydroxybenzylidene)- is a chemical compound known for its diverse applications in various fields such as pharmaceuticals, biotechnology, and specialty chemicals. This compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde derivatives with malononitrile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing Malononitrile, (5-chloro-2-hydroxybenzylidene)- is through the Knoevenagel condensation reaction. This reaction involves the condensation of 5-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate at a temperature of around 60°C. The use of catalysts such as Ti-Al-Mg hydrotalcite has been found to be effective in achieving high yields and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of Malononitrile, (5-chloro-2-hydroxybenzylidene)- can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Malononitrile, (5-chloro-2-hydroxybenzylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Malononitrile, (5-chloro-2-hydroxybenzylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antitubercular activity.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of Malononitrile, (5-chloro-2-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, such as the disruption of metabolic pathways and the inhibition of cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile dimer: Known for its use in the synthesis of heterocyclic compounds and its biological activities.
4-Hydroxycoumarin: Used in the synthesis of various organic compounds and known for its anticoagulant properties
Uniqueness
Malononitrile, (5-chloro-2-hydroxybenzylidene)- is unique due to its specific structural features, such as the presence of the chloro and hydroxyl groups, which contribute to its distinct reactivity and applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
5348-77-6 |
|---|---|
Fórmula molecular |
C10H5ClN2O |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
2-[(5-chloro-2-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-9-1-2-10(14)8(4-9)3-7(5-12)6-13/h1-4,14H |
Clave InChI |
YNDWMWPHAMWBLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=C(C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide](/img/structure/B14003527.png)
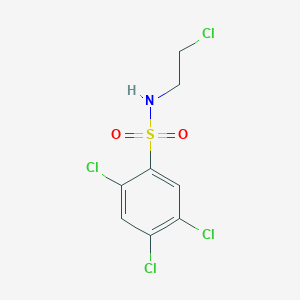
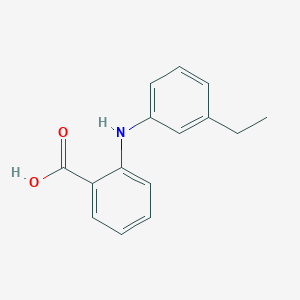
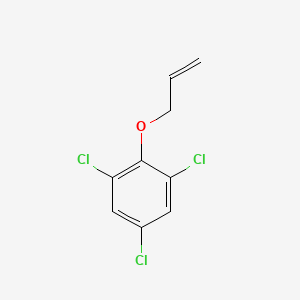
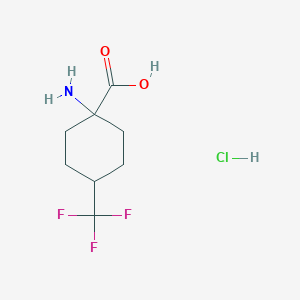
![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
